molecular formula C11H12N2O2 B2576084 3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287317-95-5

3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2576084
CAS No.: 2287317-95-5
M. Wt: 204.229
InChI Key: LPLFWYPGEJGSAT-UHFFFAOYSA-N
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Description

“3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCP is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule .


Synthesis Analysis

The synthesis of BCP derivatives has been a subject of interest in recent years . One method involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The unique properties of the BCP core present considerable synthetic challenges to the development of such .


Chemical Reactions Analysis

The chemical reactions involving BCP derivatives are complex and varied . One notable reaction involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry .

Future Directions

The future directions in the study of BCP derivatives, including “3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine”, involve the development of more efficient and versatile synthetic methods . There is also a growing interest in exploring the chemical space of BCP, as it is considered medicinally relevant as a three-dimensional bioisosteric replacement of aromatic moieties .

Properties

IUPAC Name

3-(3-nitrophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLFWYPGEJGSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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